N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a thiazolidine ring, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Indole Ring Synthesis: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The final step involves coupling the synthesized thiazolidine and indole rings with the phenyl group through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the indole and thiazolidine rings, potentially converting them to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its indole and thiazolidine moieties. These structures are known to interact with various biological targets, potentially leading to applications in drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The indole ring might facilitate binding to tryptophan-binding sites, while the thiazolidine ring could interact with sulfur-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]propionamide
- N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
617694-11-8 |
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Molecular Formula |
C28H31N3O3S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C28H31N3O3S2/c1-4-5-6-7-10-15-30-27(34)25(36-28(30)35)24-20-11-8-9-12-22(20)31(26(24)33)17-23(32)29-21-14-13-18(2)16-19(21)3/h8-9,11-14,16H,4-7,10,15,17H2,1-3H3,(H,29,32)/b25-24- |
InChI Key |
DRTXKDHZVXOITH-IZHYLOQSSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)SC1=S |
Origin of Product |
United States |
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